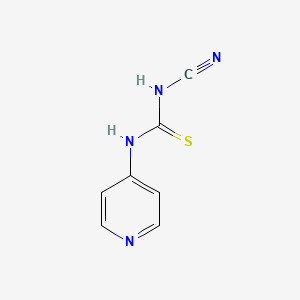

N-Cyano-N'-pyridin-4-ylthiourea

Description

Structure

3D Structure

Properties

CAS No. |

94923-30-5 |

|---|---|

Molecular Formula |

C7H6N4S |

Molecular Weight |

178.22 g/mol |

IUPAC Name |

1-cyano-3-pyridin-4-ylthiourea |

InChI |

InChI=1S/C7H6N4S/c8-5-10-7(12)11-6-1-3-9-4-2-6/h1-4H,(H2,9,10,11,12) |

InChI Key |

ODVWORSODFIMSN-UHFFFAOYSA-N |

Canonical SMILES |

C1=CN=CC=C1NC(=S)NC#N |

Origin of Product |

United States |

Synthetic Methodologies for N Cyano N Pyridin 4 Ylthiourea

Established Routes for N-Substituted Thioureas

The formation of the core thiourea (B124793) structure (-NH-C(S)-NH-) is a well-documented area of organic synthesis. Two primary methods dominate the preparation of N-substituted thioureas.

The most common and versatile method for preparing unsymmetrically disubstituted thioureas is the reaction of an isothiocyanate with a primary or secondary amine. nih.gov This reaction is an addition of the amine's nucleophilic nitrogen atom to the electrophilic carbon atom of the isothiocyanate group (-N=C=S). The process is generally high-yielding and can be performed under mild conditions. nih.gov

The reaction proceeds readily, often at room temperature, and can be applied to a wide variety of aliphatic and aromatic amines. nih.gov The choice of solvent can vary, and in some cases, the reaction can be performed neat (without solvent), particularly using mechanochemical methods like ball milling, which is considered a green chemistry approach. nih.gov The pH can influence the reaction; in alkaline conditions (pH 9-11), the reaction with an amine to form a thiourea is favored. researchgate.net

To synthesize the pyridyl-thiourea backbone of the target molecule, this method would involve reacting 4-aminopyridine (B3432731) with an appropriate isothiocyanate. Several studies have successfully synthesized N-pyridyl thioureas using this approach. washington.eduresearchgate.net

Table 1: Examples of N,N'-Disubstituted Thiourea Synthesis via Amine-Isothiocyanate Coupling

| Amine Reactant | Isothiocyanate Reactant | Resulting Product Type | Key Finding | Reference |

|---|---|---|---|---|

| Primary or Secondary Amine | Alkyl or Aryl Isothiocyanate | Unsymmetrical Mono-, Di-, or Trisubstituted Thiourea | This is the most common and versatile method for preparing chiral and achiral thioureas. | nih.gov |

| Primary Amine | Aryl Isothiocyanate | N,N'-Disubstituted Aromatic Thiourea | Thorough mixing in a mortar can lead to product formation in minutes, even without solvent. | nih.gov |

| 2-Amino-5-bromopyridine | Phenylisothiocyanate | N-(5-bromopyridin-2-yl)-N'-phenylthiourea | Demonstrates the successful incorporation of a substituted pyridyl moiety. | researchgate.net |

| Aromatic/Heteroaromatic Amines | p-Toluene sulphonyl isothiocyanate | Sulphonyl Thioureas | Isothiocyanate can be generated in situ from a sulphonyl chloride and a thiocyanate (B1210189) salt. | nih.gov |

An alternative route to thioureas involves the use of thiocyanate salts, such as ammonium (B1175870) thiocyanate (NH₄SCN). rsc.org In one variation, an amine hydrochloride salt is heated with ammonium thiocyanate. rsc.org

A more common approach involves the reaction of an amine with an acyl chloride in the presence of ammonium thiocyanate. This method proceeds through an intermediate acyl isothiocyanate, which is generated in situ. The acyl isothiocyanate then reacts with an amine to form an N-acylthiourea, which can be subsequently hydrolyzed to the desired N-substituted thiourea. The synthesis of phenylthiourea (B91264) derivatives from anilines and ammonium thiocyanate has been demonstrated to proceed in moderate to good yields. researchgate.net For instance, aniline (B41778) can be warmed with hydrochloric acid, followed by the addition of a saturated aqueous solution of ammonium thiocyanate and boiling until the solution becomes turbid, yielding phenylthiourea upon cooling.

Targeted Synthesis Approaches for N-Cyano-N'-pyridin-4-ylthiourea Precursors

Synthesizing the target molecule requires specific methods to introduce its two key functionalities onto the thiourea core.

The introduction of an N-cyano (-N-C≡N) group is a significant synthetic challenge. The most established strategy for preparing N-substituted cyanamides involves the electrophilic N-cyanation of an amine using the highly toxic and hazardous reagent cyanogen (B1215507) bromide (BrCN). nih.gov This would theoretically allow for the reaction of an amine with BrCN to form a substituted cyanamide (B42294), which could then be further elaborated.

Alternative and safer methods have been developed. One such strategy involves the modification of a pre-existing thiourea. For example, the synthesis of the drug Cimetidine, which contains a related N-cyano-guanidine group, involved the strategic modification of a thiourea precursor. wikipedia.org Another approach involves the desulfurization of thioamides or dithiocarbamates to yield N-substituted cyanamides. nih.gov A general one-pot method for preparing N-aryl cyanamides from aryl thioureas has been described, where an N-aryl cyanamide is formed as a key intermediate. nih.gov This suggests a possible pathway where N-pyridin-4-ylthiourea is first synthesized and then converted to the final N-cyano product.

The incorporation of the pyridin-4-yl group is typically achieved by using 4-aminopyridine as the starting amine nucleophile. As established in section 2.1.1, aminopyridines react effectively with isothiocyanates to form the corresponding N-pyridylthioureas. researchgate.net For example, the reaction of 2-amino-3-hydroxypyridine (B21099) with phenylisothiocyanate in ethanol (B145695) leads to the formation of the corresponding pyridine-containing thiourea. researchgate.net Therefore, a logical approach to the target molecule's backbone is the reaction of 4-aminopyridine with a suitable isothiocyanate that carries the cyano functionality or a precursor to it.

Green Chemistry Approaches in Thiourea Synthesis

Modern synthetic chemistry emphasizes the use of environmentally benign methods. Several green approaches have been developed for thiourea synthesis that reduce waste, avoid hazardous solvents, and improve energy efficiency. rsc.orgnih.gov

One prominent strategy is the use of alternative solvents. Deep eutectic solvents (DES), such as a mixture of choline (B1196258) chloride and tin(II) chloride, have been employed as both a recyclable catalyst and reaction medium for the direct synthesis of monosubstituted thioureas from amines and thiourea itself, with products obtained in moderate to excellent yields. rsc.orgrsc.org Water has also been utilized as a green solvent for the condensation of benzil (B1666583) and substituted aryl thioureas. An "on-water" reaction of isothiocyanates with amines has been shown to be a facile and sustainable method, allowing for simple product isolation through filtration and recycling of the water. organic-chemistry.org

Mechanochemistry, which involves conducting reactions by grinding solids together (ball milling), offers a solvent-free alternative. This has been successfully applied to the coupling of amines and isothiocyanates, providing quantitative yields in short reaction times. nih.gov Electrochemical methods are also emerging; isothioureas, which are structural isomers of thioureas, have been synthesized via an electrocatalytic three-component reaction that avoids heavy metal catalysts and stoichiometric oxidants. keaipublishing.com

Table 2: Comparison of Green Synthesis Approaches for Thioureas

| Green Approach | Principle | Advantages | Reference |

|---|---|---|---|

| Deep Eutectic Solvents (DES) | Using a recyclable mixture (e.g., Choline chloride/SnCl₂) as both solvent and catalyst. | Recyclable, efficient, avoids volatile organic compounds (VOCs). | rsc.orgrsc.org |

| Aqueous Synthesis ("On-Water") | Utilizing water as the reaction solvent. | Environmentally safe, simple product filtration, potential for water recycling. | organic-chemistry.org |

| Mechanochemistry (Ball Milling) | Solvent-free reaction induced by mechanical grinding. | Avoids solvents, rapid reaction times, high efficiency, quantitative yields. | nih.gov |

| Use of Greener Solvents | Replacing traditional solvents like THF with bio-derived alternatives like Cyrene. | Reduces reliance on petroleum-based solvents, less hazardous. | nih.gov |

Mechanochemical Synthesis

Mechanochemical synthesis, a solvent-free or low-solvent technique that utilizes mechanical energy to induce chemical reactions, has emerged as a powerful tool for the synthesis of thiourea derivatives. This method often involves the grinding or milling of solid reactants, leading to high-efficiency reactions with minimal waste.

In the context of this compound, mechanochemical synthesis can be achieved through the reaction of a suitable pyridyl-containing amine with a cyano-isothiocyanate precursor. Research into the mechanochemical synthesis of various thioureas has demonstrated that this method can lead to quantitative yields in remarkably short reaction times. researchgate.net For instance, the ball-milling of amines and isothiocyanates has been shown to produce N,N'-disubstituted thioureas with greater than 99% yield. researchgate.net

A particularly relevant approach involves the mechanochemical amination of thiocarbamoyl benzotriazoles. These stable, easy-to-handle reagents can serve as isothiocyanate surrogates. Under ball-milling conditions, the in-situ generation of the reactive isothiocyanate species followed by its reaction with an amine, such as 4-aminopyridine, can afford the desired primary thiourea in near-quantitative yields with a simple water-based workup. rsc.org This novel and green approach is highly efficient and environmentally friendly. researchgate.netrsc.org

Liquid-assisted grinding (LAG) is a variation of this technique where a small amount of a liquid is added to the solid reactants. This can accelerate the reaction by enhancing the mobility of the reactants and facilitating the formation of the product. The choice of the grinding liquid can also influence the reaction's selectivity.

The general reaction for the mechanochemical synthesis can be represented as:

4-Aminopyridine + Cyano-isothiocyanate precursor --(Mechanical Energy)--> this compound

Table 1: Mechanochemical Synthesis Parameters for Thioureas

| Parameter | Condition | Outcome | Reference |

| Method | Ball Milling | >99% Yield | researchgate.net |

| Reactants | Amines, Isothiocyanates | Quantitative conversion | researchgate.net |

| Workup | Aqueous | Environmentally friendly | rsc.org |

Vapour Digestion Methods

Vapour digestion is another innovative solid-state method that can be employed for the synthesis of thioureas. This technique involves the exposure of a solid reactant to the vapour of a volatile reagent.

For the synthesis of this compound, a potential route involves the use of a solid precursor, such as a thiocarbamoyl benzotriazole (B28993) derivative of 4-aminopyridine, which is then exposed to ammonia (B1221849) vapour. Thiocarbamoyl benzotriazoles, acting as safe and manageable isothiocyanate equivalents, can be quantitatively converted to N-monosubstituted thioureas through this vapour digestion process under an ammonia atmosphere. rsc.orgirb.hrirb.hr This method, while potentially slower than mechanochemical approaches, offers a simple and effective way to achieve the desired transformation without the need for bulk solvents. rsc.org The reaction proceeds as the ammonia vapour reacts with the solid precursor, leading to the formation of the primary thiourea. researchgate.netrsc.orgirb.hr

The general principle of this method can be outlined as:

Solid Precursor (e.g., Pyridin-4-yl-thiocarbamoyl benzotriazole) + Ammonia Vapour --> this compound

Table 2: Vapour Digestion Synthesis of Monosubstituted Thioureas

| Reactant 1 | Reactant 2 | Product | Key Feature | Reference |

| Thiocarbamoyl benzotriazoles | Ammonia Vapour | N-monosubstituted thioureas | Quantitative conversion, solvent-free | rsc.orgirb.hrirb.hr |

Optimization of Reaction Conditions and Yields

The optimization of reaction conditions is a critical step in any synthetic procedure to ensure high yields, purity, and cost-effectiveness. For the synthesis of this compound, several parameters can be adjusted to achieve the best possible outcome.

In the context of traditional solvent-based synthesis, which often serves as a benchmark, the choice of solvent and reaction temperature plays a crucial role. For instance, in the synthesis of related pyridine-dione derivatives, refluxing in solvents like ethanol, acetonitrile, or DMF has been shown to significantly increase yields compared to reactions at room temperature. researchgate.net Specifically, using DMF at reflux conditions can lead to yields as high as 80%. researchgate.net

When considering mechanochemical synthesis, parameters such as the frequency and duration of milling, the size and number of grinding balls, and the specific liquid used in LAG are all important variables. For the synthesis of pyridine-2-yl substituted ureas, a related class of compounds, optimization of the molar ratio of reactants was found to be crucial. researchgate.net For example, using 1.5 equivalents of dimethylcyanamide (B106446) was determined to be optimal for achieving almost full conversion of the starting pyridine (B92270) N-oxide. researchgate.net

The catalyst and its concentration are also key factors. In some syntheses, catalytic amounts of an acid, such as methanesulfonic acid, are used. The amount of catalyst can significantly impact the conversion rate and the formation of by-products. researchgate.net

A systematic study of these parameters allows for the development of a robust and efficient synthetic protocol for this compound.

Table 3: Optimization of Reaction Conditions for Pyridine Derivatives

| Parameter | Variation | Effect on Yield/Conversion | Reference |

| Solvent (at reflux) | Ethanol | 58% | researchgate.net |

| Acetonitrile | 65% | researchgate.net | |

| DMF | 80% | researchgate.net | |

| Reactant Ratio (Dimethylcyanamide) | 1.0 equiv. | Lower conversion | researchgate.net |

| 1.5 equiv. | Optimal, almost full conversion | researchgate.net | |

| 2.0 equiv. | No significant improvement | researchgate.net | |

| Catalyst (Methanesulfonic acid) | 0.1 equiv. | 46% conversion (3h), 74% (8h) | researchgate.net |

Structural Characterization and Elucidation of N Cyano N Pyridin 4 Ylthiourea

Spectroscopic Analysis

Spectroscopic techniques are fundamental in determining the molecular framework of a compound by probing the interactions of its atoms and bonds with electromagnetic radiation.

Infrared (FTIR) Spectroscopy for Vibrational Modes

Fourier-transform infrared (FTIR) spectroscopy identifies the functional groups present in a molecule by measuring the absorption of infrared radiation, which excites molecular vibrations (stretching, bending). For N-Cyano-N'-pyridin-4-ylthiourea, characteristic absorption bands would be expected for its key functional groups.

Based on related compounds, the nitrile (C≡N) group typically exhibits a sharp, intense stretching vibration in the range of 2200-2260 cm⁻¹. acs.org The thiourea (B124793) moiety would produce characteristic bands for N-H stretching (typically 3100-3500 cm⁻¹) and C=S stretching. The pyridyl group would also show a series of characteristic C-H and C=N stretching and bending vibrations. However, a complete, experimentally verified FTIR spectrum with a table of specific vibrational modes for this compound is not available in the reviewed literature.

Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H, ¹³C) for Molecular Connectivity

Nuclear Magnetic Resonance (NMR) spectroscopy is arguably the most powerful tool for elucidating the precise arrangement of atoms in a molecule. ¹H NMR maps the environment of hydrogen atoms, while ¹³C NMR provides information on the carbon skeleton.

A complete analysis for this compound would require:

¹H NMR Data: Specific chemical shifts (in ppm), signal multiplicities (e.g., singlet, doublet), coupling constants (in Hz), and integration values for the protons on the pyridine (B92270) ring and the N-H protons of the thiourea group.

¹³C NMR Data: Chemical shifts for each of the seven unique carbon atoms in the molecule, including the pyridyl carbons, the thiocarbonyl carbon (C=S), and the nitrile carbon (C≡N).

Despite the critical importance of this data, specific, experimentally determined ¹H and ¹³C NMR data tables for this compound could not be located in the available scientific databases. acs.org

Ultraviolet-Visible (UV-Vis) Spectroscopy

UV-Vis spectroscopy provides information about the electronic transitions within a molecule, particularly those involving π-electrons in conjugated systems. The spectrum of this compound would be expected to show absorption maxima (λmax) corresponding to π→π* and n→π* transitions within the pyridyl ring and thiourea-cyano moiety. This data is valuable for understanding the electronic properties of the compound. Currently, there are no published UV-Vis spectral data available for this specific molecule.

Mass Spectrometry (MS) for Molecular Weight and Fragmentation Patterns

Mass spectrometry determines the molecular weight of a compound with high precision by measuring the mass-to-charge ratio (m/z) of its molecular ion. It also provides structural clues through the analysis of fragmentation patterns.

For this compound (MW = 178.22), the mass spectrum would be expected to show a molecular ion peak at m/z ≈ 178. Analysis of the fragmentation could reveal the loss of specific moieties, such as the cyano group or cleavage of the thiourea linkage, helping to confirm the molecular structure. A detailed mass spectrum and a table of its fragmentation pattern are not documented in the accessible literature.

X-ray Crystallography for Solid-State Structure

While spectroscopic methods reveal molecular connectivity, only X-ray crystallography can provide an unambiguous, three-dimensional picture of the molecule's geometry and its arrangement in the solid state.

Single Crystal X-ray Diffraction (SCXRD) for Molecular Geometry and Crystal Packing

To perform SCXRD, a suitable single crystal of the compound is required. The diffraction pattern produced when the crystal is irradiated with X-rays allows for the calculation of precise bond lengths, bond angles, and torsion angles. It also reveals how molecules pack together in the crystal lattice, including any intermolecular interactions like hydrogen bonding.

A complete crystallographic study would provide the following critical data:

Crystal system (e.g., monoclinic, orthorhombic)

Space group

Unit cell dimensions (a, b, c, α, β, γ)

Key bond lengths and angles

This information is essential for a definitive structural confirmation and for understanding the compound's solid-state properties. At present, no such crystallographic data has been published for this compound.

Conformational Analysis in the Solid State

The precise solid-state conformation of this compound would be determined by single-crystal X-ray diffraction studies. This technique would provide accurate measurements of bond lengths, bond angles, and dihedral angles, defining the three-dimensional arrangement of the atoms in the crystal lattice.

A critical aspect of the conformational analysis would be the orientation of the cyano group relative to the thiourea backbone and the rotational position of the pyridin-4-yl group. These orientations are influenced by a combination of steric hindrance and the formation of intra- and intermolecular interactions.

Hypothetical Bond Parameters:

To illustrate the type of data obtained from a crystallographic study, the following table presents hypothetical, yet chemically reasonable, bond lengths and angles for key fragments of the molecule.

| Parameter | Hypothetical Value |

| C=S Bond Length | ~1.68 Å |

| C-N (Thiourea) | ~1.35 Å |

| C≡N Bond Length | ~1.15 Å |

| C-N (Pyridine) | ~1.38 Å |

| C-S-C Angle | Not Applicable |

| N-C-N Angle | ~118° |

| C-N-C Angle | ~125° |

These values are illustrative and would require experimental verification.

Analysis of Intermolecular Interactions via Hirshfeld Surfaces

Hirshfeld surface analysis is a powerful computational tool used to visualize and quantify intermolecular interactions within a crystal lattice. This analysis is performed on the results of a single-crystal X-ray diffraction experiment. The Hirshfeld surface is a three-dimensional map of the space a molecule occupies in a crystal, colored to show the nature and strength of intermolecular contacts.

For this compound, several types of intermolecular interactions would be anticipated to play a crucial role in the crystal packing. These interactions can be visualized and their relative contributions quantified using 2D fingerprint plots derived from the Hirshfeld surface.

Expected Intermolecular Interactions:

N-H···N Hydrogen Bonds: The N-H groups of the thiourea moiety are strong hydrogen bond donors, while the nitrogen atom of the pyridine ring and the cyano group are potential hydrogen bond acceptors. These interactions are expected to be a dominant feature in the crystal packing.

N-H···S Hydrogen Bonds: The thiocarbonyl sulfur atom can act as a hydrogen bond acceptor, forming N-H···S interactions.

π-π Stacking: The aromatic pyridine rings could engage in π-π stacking interactions, further stabilizing the crystal structure.

Dipole-Dipole Interactions: The polar cyano and thiourea groups will contribute to dipole-dipole interactions within the crystal.

Hypothetical Hirshfeld Surface Fingerprint Plot Contributions:

The following table provides a hypothetical breakdown of the percentage contributions of different intermolecular contacts to the Hirshfeld surface, which would be typical for a molecule with these functional groups.

| Interaction Type | Hypothetical Percentage Contribution |

| H···H | 30 - 40% |

| N···H / H···N | 20 - 30% |

| C···H / H···C | 15 - 25% |

| S···H / H···S | 5 - 10% |

| Other Contacts | < 5% |

These percentages are illustrative and the actual values would depend on the specific crystal packing.

The red regions on a d_norm mapped Hirshfeld surface would indicate close intermolecular contacts, highlighting the locations of strong interactions like hydrogen bonds. The 2D fingerprint plots would provide a quantitative summary of these interactions, allowing for a detailed understanding of the forces governing the supramolecular assembly of this compound in the solid state.

Computational Chemistry and Quantum Chemical Studies of N Cyano N Pyridin 4 Ylthiourea

Density Functional Theory (DFT) Calculations

DFT has become a primary tool in computational chemistry for predicting the properties of molecules. For a compound like N-Cyano-N'-pyridin-4-ylthiourea, DFT calculations would be instrumental in providing a foundational understanding of its molecular characteristics.

Geometry Optimization and Energetic Landscapes

A fundamental step in computational analysis is geometry optimization, which determines the most stable three-dimensional arrangement of atoms in a molecule—its minimum energy conformation. This process would identify key structural parameters such as bond lengths, bond angles, and dihedral angles for this compound. Exploring the energetic landscape could also reveal other stable conformers and the transition states that separate them. While general principles of molecular structure are well-understood, the specific optimized coordinates and energy values for this compound are not documented in the reviewed sources.

Vibrational Frequency Analysis and Simulated Spectra

Following geometry optimization, a vibrational frequency analysis is typically performed. This calculation serves two purposes: it confirms that the optimized structure is a true energy minimum (indicated by the absence of imaginary frequencies), and it predicts the molecule's infrared (IR) and Raman spectra. researchgate.net These simulated spectra are invaluable for interpreting experimental spectroscopic data. For this compound, this analysis would assign specific vibrational modes to the stretching and bending of its functional groups, such as the C≡N (cyano), C=S (thiourea), and the pyridine (B92270) ring vibrations. researchgate.netresearchgate.net Without dedicated studies, these specific frequencies and spectral assignments remain speculative.

Electronic Structure Analysis

The electronic properties of a molecule are key to its reactivity and function. DFT provides several avenues to explore this aspect.

Frontier Molecular Orbitals (HOMO-LUMO) Analysis

The Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are the frontier orbitals that dictate a molecule's ability to donate or accept electrons. The energy difference between them, the HOMO-LUMO gap, is a critical indicator of chemical reactivity and kinetic stability. dntb.gov.uamaterialsciencejournal.org A small energy gap generally corresponds to higher reactivity. ijcce.ac.ir An analysis of this compound would map the distribution of these orbitals, showing which parts of the molecule are most likely to be involved in chemical reactions. For instance, such an analysis might reveal the HOMO to be localized on the electron-rich thiourea (B124793) moiety and the LUMO on the electron-accepting cyano or pyridine groups. However, the exact energy values and orbital distributions for this specific compound are not available.

Molecular Electrostatic Potential (MEP) Mapping

A Molecular Electrostatic Potential (MEP) map illustrates the charge distribution across a molecule's surface. nih.govnih.gov It uses a color scale to identify electron-rich regions (typically colored red or yellow), which are susceptible to electrophilic attack, and electron-poor regions (colored blue), which are prone to nucleophilic attack. researchgate.netphyschemres.org An MEP map of this compound would visually pinpoint the reactive sites, such as the negative potential around the nitrogen and sulfur atoms and the positive potential around the hydrogen atoms of the N-H groups. This information is crucial for predicting how the molecule will interact with other reagents or biological targets. nih.gov

Charge Density Distribution

Analysis of the charge density distribution provides quantitative information on how electronic charge is shared among the atoms in a molecule. This is often accomplished through methods like Natural Bond Orbital (NBO) analysis, which calculates the charge on each atom. This data offers a more detailed picture than MEP mapping and is fundamental to understanding the molecule's polarity and the nature of its covalent and non-covalent bonds. For this compound, this would quantify the partial charges on each atom, confirming the electronegativity effects of the nitrogen, sulfur, and cyano groups.

Quantum Chemical Descriptors

Quantum chemical descriptors are numerical values derived from the electronic structure of a molecule that help in quantifying its chemical behavior and reactivity.

Ionization Potential (IP) is a fundamental quantum chemical descriptor that represents the minimum energy required to remove an electron from a molecule in its gaseous state. A lower ionization potential indicates that the molecule can be more easily oxidized. Conversely, Electron Affinity (EA) is the energy released when an electron is added to a neutral molecule in its gaseous state to form a negative ion. A higher electron affinity suggests a greater propensity for the molecule to accept an electron and be reduced.

Table 1: Conceptual Representation of Ionization Potential and Electron Affinity

| Descriptor | Formula | Significance |

| Ionization Potential (IP) | IP ≈ -EHOMO | Energy required to remove an electron. |

| Electron Affinity (EA) | EA ≈ -ELUMO | Energy released upon gaining an electron. |

Electronegativity (χ) is a measure of the ability of a molecule to attract electrons to itself. It is conceptually the average of the ionization potential and electron affinity (χ = (IP + EA) / 2). A higher electronegativity value points to a greater ability to attract electrons.

Chemical Hardness (η) and Chemical Softness (S) are concepts that describe the resistance of a molecule to a change in its electron distribution. Hardness is defined as half the difference between the ionization potential and electron affinity (η = (IP - EA) / 2). A large energy gap between the HOMO and LUMO results in a high hardness value, indicating high stability and low reactivity. Conversely, softness is the reciprocal of hardness (S = 1 / η). Soft molecules have a small energy gap, are more polarizable, and tend to be more reactive. For related 3-cyano-2-oxa-pyridine derivatives, these reactivity descriptors have been analyzed to understand their chemical behavior. evitachem.comresearchgate.nettjnpr.org

Table 2: Conceptual Data for Electronegativity, Hardness, and Softness

| Descriptor | Formula | Significance |

| Electronegativity (χ) | χ = (IP + EA) / 2 | Ability to attract electrons. |

| Chemical Hardness (η) | η = (IP - EA) / 2 | Resistance to change in electron distribution. |

| Chemical Softness (S) | S = 1 / η | Measure of polarizability and reactivity. |

The Electrophilicity Index (ω) is a global reactivity descriptor that quantifies the ability of a molecule to act as an electrophile. It is defined as ω = μ² / (2η), where μ is the electronic chemical potential (μ ≈ -χ) and η is the chemical hardness. This index measures the stabilization in energy when the system acquires an additional electronic charge from the environment. A higher electrophilicity index indicates a greater capacity to accept electrons and behave as an electrophile. For instance, a study on a related pyridine derivative, (Z)-4-(1-cyano-2-(2,4,5-trimethoxyphenyl)vinyl)pyridin-1-ium chloride, reported an electrophilicity index of 4.14 eV, signifying its electrophilic nature. evitachem.com

Table 3: Conceptual Representation of the Electrophilicity Index

| Descriptor | Formula | Significance |

| Electrophilicity Index (ω) | ω = μ² / (2η) | Ability to act as an electrophile. |

Advanced Computational Methodologies and Basis Sets

The accuracy of quantum chemical calculations is highly dependent on the chosen computational method and basis set. For molecules containing pyridine and thiourea moieties, Density Functional Theory (DFT) has been shown to be a reliable and widely used approach.

Specifically, the B3LYP (Becke, 3-parameter, Lee-Yang-Parr) hybrid functional is a popular choice as it provides a good balance between computational cost and accuracy for organic molecules. reddit.com This functional combines the strengths of Hartree-Fock theory and DFT.

The selection of the basis set is also critical. A basis set is a set of mathematical functions used to build the molecular orbitals. The 6-31G(d,p) basis set is commonly employed in studies of similar pyridine derivatives. researchgate.net This is a Pople-style basis set that offers a good description of the electronic structure. The "(d,p)" notation indicates the addition of polarization functions on heavy atoms (d) and hydrogen atoms (p), which allows for more flexibility in describing the shape of the electron density, particularly for systems with multiple bonds and lone pairs like this compound. In some cases, more diffuse functions, such as in the 6-31++G(d,p) basis set, are used to better describe anions and weak interactions. researchgate.net The combination of the B3LYP functional with a 6-31G(d,p) or similar basis set represents a robust methodology for investigating the structural and electronic properties of this class of compounds.

Reactivity and Reaction Mechanisms of N Cyano N Pyridin 4 Ylthiourea

Nucleophilic and Electrophilic Sites and Their Implications

The electronic landscape of N-Cyano-N'-pyridin-4-ylthiourea is characterized by a distribution of electron-rich (nucleophilic) and electron-poor (electrophilic) centers, which dictates its reaction preferences.

Nucleophilic Sites:

Thiourea (B124793) Sulfur Atom: The sulfur atom of the thiourea moiety is a primary nucleophilic center. Its lone pairs of electrons are readily available for donation to electrophiles. This nucleophilicity is fundamental to many of its reactions, including alkylation, acylation, and cyclization. rsc.org

Pyridine (B92270) Nitrogen Atom: The nitrogen atom of the pyridine ring possesses a lone pair of electrons in an sp² hybrid orbital, rendering it nucleophilic. It can react with electrophiles, particularly acids and alkylating agents, to form pyridinium (B92312) salts.

Thiourea Nitrogen Atoms: The nitrogen atoms of the thiourea group also exhibit nucleophilic character, although their reactivity is modulated by the adjacent electron-withdrawing cyano and pyridinyl groups.

Electrophilic Sites:

Cyano Carbon Atom: The carbon atom of the cyano group (-C≡N) is a significant electrophilic site. The strong electron-withdrawing nature of the nitrogen atom polarizes the triple bond, making the carbon susceptible to attack by nucleophiles. wikipedia.org This allows for a variety of addition reactions.

Thiourea Carbon Atom: The carbon atom of the thiourea group (C=S) also possesses electrophilic character due to the electronegativity of the surrounding sulfur and nitrogen atoms. nih.gov It can be attacked by strong nucleophiles.

The presence of both nucleophilic and electrophilic centers within the same molecule allows for its participation in a wide range of reactions, making it a versatile building block in organic synthesis. The interplay between these sites is crucial in directing the course of its chemical transformations.

Tautomerism and Isomerism in Thiourea Scaffolds

Like many heterocyclic and thiourea-containing compounds, this compound can exist in different tautomeric and isomeric forms. nih.govwikipedia.org This phenomenon, known as tautomerism, involves the migration of a proton, leading to structural isomers that are in dynamic equilibrium. wikipedia.org

Prototropic Tautomerism: The most relevant form of tautomerism for this molecule is prototropy, involving the relocation of a hydrogen atom. wikipedia.org Several tautomeric equilibria can be envisioned:

Thione-Thiol Tautomerism: The thiourea group can exhibit thione-thiol tautomerism, where a proton migrates from a nitrogen atom to the sulfur atom, resulting in the formation of an isothiourea derivative.

Amide-Iminol Tautomerism (within the cyano-amidine context): The N-cyano-thiourea moiety can be considered a type of cyano-amidine system, which can exhibit tautomerism involving the migration of a proton from the nitrogen to the cyano nitrogen.

Pyridone-Hydroxypyridine Tautomerism (in oxidized forms): While the parent molecule exists predominantly in the pyridine form, certain derivatives, particularly those resulting from oxidation, could potentially exhibit tautomerism involving the pyridine ring.

The position of these equilibria is influenced by factors such as the solvent, temperature, and the electronic nature of the substituents.

Geometric Isomerism: Due to the partial double bond character of the C-N bonds in the thiourea moiety, rotation around these bonds can be restricted, leading to the possibility of geometric isomers (E/Z isomers). The specific conformation can influence the molecule's reactivity and its ability to participate in intramolecular reactions.

The existence of these tautomeric and isomeric forms can have significant implications for the reactivity of this compound, as different forms may exhibit distinct chemical properties and reaction pathways. For instance, the thiol tautomer is often more reactive in certain cyclization reactions.

Cyclization Reactions and Heterocycle Formation

This compound is a valuable precursor for the synthesis of a variety of heterocyclic compounds. Its multiple reactive sites allow for intramolecular and intermolecular cyclization reactions to form stable ring systems.

Formation of Thiazole (B1198619) Derivatives: A common reaction of thiourea derivatives is their condensation with α-halocarbonyl compounds to yield thiazole rings. For example, reaction with α-bromoacetophenone can lead to the formation of 2-imino-thiazole derivatives. rsc.org Similarly, reaction with chloroacetic acid or its esters can produce 2-imino-4-thiazolidinones. dergipark.org.trresearchgate.netjocpr.com

Table 1: Examples of Heterocycle Formation from Thiourea Derivatives

| Reactant | Product Heterocycle | Reference |

| α-Bromoacetophenone | Thiazole | rsc.org |

| Chloroacetic acid | 4-Thiazolidinone (B1220212) | dergipark.org.trresearchgate.net |

| Dialkyl acetylenedicarboxylates | 4-Thiazolidinone | nih.govnih.gov |

Formation of Pyrimidine (B1678525) Derivatives: Thiourea and its derivatives can also be used in the synthesis of pyrimidine rings through condensation reactions with 1,3-dicarbonyl compounds or their equivalents.

The cyano group can also participate in cyclization reactions. For instance, it can be a precursor for the formation of aminopyrimidines when reacted with amidines. nih.gov

The versatility of this compound in heterocycle synthesis makes it a target of interest for medicinal chemistry, as these resulting heterocyclic scaffolds are present in many biologically active molecules.

Oxidation Pathways and Derivatives (e.g., Thiourea Oxides)

The oxidation of this compound can occur at two primary locations: the thiourea sulfur atom and the pyridine nitrogen atom.

Oxidation of the Thiourea Moiety: The sulfur atom of the thiourea group is susceptible to oxidation by various oxidizing agents. The products of this oxidation can vary depending on the reaction conditions and the strength of the oxidant.

Thiourea Dioxides and Trioxides: Mild oxidation, often with hydrogen peroxide, can lead to the formation of thiourea dioxides (formamidine sulfinic acids) and thiourea trioxides. nih.govnih.govresearchgate.net These oxides are themselves reactive species, with applications as reducing agents and in further synthetic transformations. nih.govpreprints.org The decomposition and oxidation kinetics of thiourea oxides have been studied and are often pH-dependent. nih.govresearchgate.net

Desulfurization: More vigorous oxidation can lead to the desulfurization of the thiourea to form the corresponding urea (B33335) derivative. This can be achieved using reagents like hydrogen peroxide in acetic acid or metal salts. acs.orgnih.govias.ac.in Reductive desulfurization to formamidines can also be achieved using reagents like nickel boride. rsc.org Dehydrogenative desulfurization can yield carbodiimides. rsc.org

Oxidation of the Pyridine Nitrogen: The nitrogen atom of the pyridine ring can be oxidized to form an N-oxide. This is a common reaction for pyridine and its derivatives, often carried out using peroxy acids or other oxidizing agents. The resulting pyridine-N-oxide exhibits altered electronic properties and reactivity compared to the parent pyridine. researchgate.net

Table 2: Potential Oxidation Products of this compound

| Oxidizing Agent | Potential Product | Reference |

| Hydrogen Peroxide (mild) | This compound dioxide | nih.govnih.gov |

| Hydrogen Peroxide (stronger, in acid) | N-Cyano-N'-pyridin-4-ylurea | acs.orgnih.gov |

| Peroxy acid | N-Cyano-N'-(1-oxido-pyridin-4-yl)thiourea | researchgate.net |

The oxidation of this compound opens up pathways to a range of derivatives with potentially different biological activities and chemical properties.

Mechanistic Investigations of Model Reactions

While specific mechanistic studies on this compound are not extensively reported, the mechanisms of its key reactions can be inferred from studies on analogous systems.

Mechanism of Nucleophilic Addition to the Cyano Group: The addition of a nucleophile (Nu⁻) to the electrophilic carbon of the cyano group typically proceeds through a two-step mechanism. The nucleophile first attacks the carbon atom, breaking the C≡N triple bond and forming a nitrogen anion intermediate. This is followed by protonation of the nitrogen to yield the final addition product. wikipedia.orglibretexts.orgyoutube.com

Mechanism of Cyclization to form 4-Thiazolidinones: The formation of a 4-thiazolidinone from a thiourea and an α-haloacetic acid ester is believed to proceed via initial S-alkylation of the thiourea by the ester. The nucleophilic sulfur atom attacks the carbon bearing the halogen, displacing it. This is followed by an intramolecular cyclization, where a nitrogen atom of the thiourea attacks the carbonyl carbon of the ester, leading to the formation of the five-membered ring after elimination of an alcohol molecule. dergipark.org.trresearchgate.net

Mechanism of Oxidation: The oxidation of the thiourea sulfur atom likely involves the initial attack of the nucleophilic sulfur on the electrophilic oxygen of the oxidizing agent (e.g., hydrogen peroxide). This can lead to a series of intermediates that can then rearrange or react further to give the final oxidized products, such as thiourea dioxides or be further oxidized to urea and sulfate. nih.govresearchgate.net The oxidation of the pyridine nitrogen to an N-oxide also involves the attack of the nucleophilic nitrogen on the oxidant. researchgate.net

Understanding these fundamental mechanistic pathways is crucial for predicting the outcome of reactions involving this compound and for designing new synthetic routes to desired products.

Coordination Chemistry of N Cyano N Pyridin 4 Ylthiourea As a Ligand

Ligand Design Principles for Thiourea (B124793) and Pyridyl-containing Scaffolds

The design of ligands incorporating both thiourea and pyridyl moieties is a strategic approach to creating versatile coordinating agents. tandfonline.comnih.gov Thioureas are known for their ability to coordinate with a wide range of transition metals through either their soft sulfur atom or hard nitrogen atoms. tandfonline.com This versatility allows them to act as neutral, monoanionic, or dianionic ligands. tandfonline.comresearchgate.net The ease with which substituents can be added to the thiourea nitrogen atoms provides a straightforward method for tuning the ligand's electronic and steric properties. tandfonline.comresearchgate.net

The inclusion of a pyridyl group introduces a well-established nitrogen donor site, frequently used in the construction of stable metal complexes. hud.ac.uktcichemicals.commdpi.com Combining these two functional groups into a single scaffold, as in N-Cyano-N'-pyridin-4-ylthiourea, results in a polydentate ligand with multiple potential binding sites. mdpi.com The cyano substituent further expands the coordination possibilities, introducing another potential nitrogen donor and the capacity for bridging between metal centers. tandfonline.com This modular design allows for the pre-organization of binding sites to achieve specific coordination geometries and to synthesize complexes with tailored properties. hud.ac.uk

Potential Coordination Modes

This compound possesses several potential donor atoms, leading to a variety of possible coordination modes with metal ions. The specific mode adopted often depends on factors such as the nature of the metal ion, the reaction conditions, and the presence of other competing ligands.

Coordination through the thiocarbonyl sulfur atom is a primary and widely observed binding mode for thiourea-based ligands. tandfonline.comwikipedia.org The sulfur atom acts as a soft Lewis base, showing a strong affinity for soft metal ions. In its simplest form, this compound can act as a neutral monodentate ligand, binding to a metal center exclusively through this sulfur atom. tandfonline.com This type of interaction is fundamental to the coordination chemistry of thioureas. scielo.org.za

The ligand features three distinct types of nitrogen atoms, each capable of coordinating to a metal center.

Pyridyl Nitrogen: The nitrogen atom of the pyridine (B92270) ring is a common and predictable coordination site. cardiff.ac.uknih.gov Its sp² hybridization and location within an aromatic system make it a good σ-donor for a variety of metal ions. nih.gov

Thiourea Nitrogen: The nitrogen atoms within the thiourea fragment can also participate in coordination. tandfonline.com This often occurs upon deprotonation of the N-H proton, allowing the ligand to act as a monoanion. This mode is crucial for the formation of chelate rings. tandfonline.comresearchgate.net

Cyano Nitrogen: The terminal nitrogen of the cyano group (–C≡N) presents another potential donor site. tandfonline.com While the cyano group can coordinate in a terminal fashion, it is particularly known for its ability to bridge metal centers. tandfonline.comscielo.org.za

The presence of multiple donor sites in close proximity allows for more complex coordination behaviors, such as chelation and bridging.

N,S-Chelation: A prevalent coordination mode for substituted thioureas involves the formation of a stable chelate ring. tandfonline.com This can occur through the simultaneous coordination of the thiourea sulfur atom and one of the adjacent nitrogen atoms, creating a four-membered M-S-C-N ring. tandfonline.comresearchgate.net Alternatively, chelation can involve the pyridyl nitrogen and the thiourea sulfur, which would form a larger, and often more stable, chelate ring. cardiff.ac.uk

Cyano-Bridging: The linear geometry of the cyano group makes it an excellent bridging ligand, capable of linking two metal ions to form dinuclear complexes or extended one-, two-, or three-dimensional coordination polymers. scielo.org.za This M-CN-M' bridging is a well-established strategy for constructing supramolecular architectures. scielo.org.zaresearchgate.net

Table 1: Summary of Potential Coordination Modes

| Coordination Mode | Donor Atom(s) Involved | Resulting Structure |

|---|---|---|

| Monodentate | Sulfur | Simple metal-ligand bond |

| Monodentate | Pyridyl Nitrogen | Simple metal-ligand bond |

| Bidentate Chelation | Thiourea Sulfur and Thiourea Nitrogen | Four-membered chelate ring (M-S-C-N) |

| Bidentate Chelation | Thiourea Sulfur and Pyridyl Nitrogen | Larger chelate ring |

| Bridging | Cyano Group (C and N atoms) | Dinuclear or polymeric structures (M-CN-M') |

Synthesis of Metal Complexes with this compound

The synthesis of metal complexes with this compound generally follows standard procedures in coordination chemistry. A common method involves the direct reaction of the ligand with a suitable metal salt in an appropriate solvent. nih.govnih.gov

Typically, the ligand is dissolved in a solvent such as ethanol (B145695), methanol, or acetonitrile. A solution of the metal salt (e.g., chlorides, acetates, perchlorates, or nitrates of transition metals) is then added, often in a specific metal-to-ligand molar ratio (e.g., 1:1 or 1:2). nih.govcardiff.ac.uk The reaction mixture may be stirred at room temperature or heated under reflux to facilitate the complexation. nih.govevitachem.com The resulting metal complex, if insoluble, will precipitate from the solution and can be collected by filtration, washed with the solvent to remove unreacted starting materials, and then dried. Recrystallization from a suitable solvent can be performed to obtain crystals for analysis. nih.gov

The synthesis of the this compound ligand itself can be achieved by reacting pyridin-4-amine with reagents like cyanogen (B1215507) halides or by the reaction of pyridine derivatives with isothiocyanates. evitachem.com

Structural and Electronic Properties of Resulting Metal Complexes

The metal complexes formed with this compound are expected to exhibit a wide range of structural and electronic properties, determined by the choice of metal ion, its oxidation state, and the ligand's coordination mode.

Electronic Properties: The electronic properties of the metal complexes are governed by the interactions between the metal's d-orbitals and the orbitals of the ligand. These properties can be investigated using several spectroscopic and electrochemical techniques.

UV-Visible Spectroscopy: This technique is used to probe the electronic transitions within the complex. cardiff.ac.ukcardiff.ac.uk Spectra typically show bands corresponding to ligand-centered (π→π*) transitions, as well as ligand-to-metal charge transfer (LMCT) and metal-to-ligand charge transfer (MLCT) bands. For transition metal complexes, d-d transitions may also be observed, providing information about the geometry and the ligand field strength. cardiff.ac.uk

Infrared (IR) Spectroscopy: IR spectroscopy is crucial for determining the ligand's coordination mode. researchgate.net Shifts in the vibrational frequencies of the C=S, C≡N, and C=N (pyridyl) stretching bands upon coordination provide direct evidence of which donor atoms are bound to the metal center. researchgate.net

Nuclear Magnetic Resonance (NMR) Spectroscopy: For diamagnetic complexes, NMR spectroscopy can provide detailed information about the structure in solution. mdpi.com Chemical shifts of the ligand's protons and carbons will change upon coordination to a metal ion. mdpi.comresearchgate.net

Cyclic Voltammetry: This electrochemical method is used to study the redox properties of the metal complexes, revealing information about the stability of different oxidation states of the metal center. cardiff.ac.uk

Table 2: Analytical Techniques and Their Applications

| Technique | Information Obtained |

|---|---|

| Single-Crystal X-ray Diffraction | Precise bond lengths, bond angles, coordination geometry, crystal packing. mdpi.comcardiff.ac.uk |

| UV-Visible Spectroscopy | Electronic transitions (d-d, CT, π→π*), coordination geometry. cardiff.ac.ukcardiff.ac.uk |

| Infrared (IR) Spectroscopy | Identification of donor atoms by observing shifts in vibrational bands (C=S, C≡N). researchgate.net |

| Nuclear Magnetic Resonance (NMR) | Solution-state structure of diamagnetic complexes. mdpi.com |

| Cyclic Voltammetry | Redox potentials and stability of oxidation states. cardiff.ac.uk |

X-ray Crystallographic Analysis of Metal Complexes

The ligand this compound possesses multiple potential donor sites: the pyridine nitrogen, the thiourea sulfur, and the cyano nitrogen. This multifunctionality allows it to adopt various coordination modes, acting as either a monodentate or a bidentate bridging ligand. X-ray diffraction studies on related compounds provide significant insight into the expected structural chemistry of its metal complexes.

When coordinating to a single metal center, the ligand typically binds through either the pyridine nitrogen atom (Npy) or the thiourea sulfur atom. Coordination through sulfur is common for thiourea derivatives with transition metals like palladium(II), where the metal center is found in a tetrahedral or square planar geometry. researchgate.net Alternatively, the strong coordinating ability of the pyridine nitrogen makes it a frequent binding site. researchgate.net

More complex structures arise when the ligand acts as a bridge between two metal centers. In this bidentate fashion, it can link metal ions using its pyridine nitrogen and the cyano nitrogen, similar to the behavior observed in 4-cyanopyridine (B195900) complexes. researchgate.net This bridging often results in the formation of linear M-N(py)-C-C-C-N-M chains. researchgate.net Another possibility involves bridging via the thiourea sulfur and the pyridine nitrogen, a mode seen in some silver complexes where the ligand forms chelate rings. The specific coordination adopted depends on the metal ion, the counter-anion, and the solvent system used during synthesis. rsc.org

The structural parameters of these complexes, such as bond lengths and angles, are critical for understanding the nature of the metal-ligand interaction.

Table 1: Typical Metal-Ligand Bond Distances in Related Complexes

| Bond Type | Example Complex System | Typical Bond Length (Å) | Reference |

|---|---|---|---|

| M-S (Thiourea) | Silver(I) Thiourea | 2.67 - 2.70 | |

| M-N (Pyridine) | Copper(II) Cyanopyridine | ~2.02 | nih.gov |

This table presents representative data from analogous systems to infer potential structural parameters in this compound complexes.

Spectroscopic Characterization of Metal Complexes

Spectroscopic methods are essential for elucidating the coordination mode of this compound in its metal complexes, especially when single crystals for X-ray analysis are unavailable.

Infrared (IR) Spectroscopy: IR spectroscopy is particularly useful for identifying the donor atoms involved in coordination.

Cyano Group (C≡N): The C≡N stretching vibration, typically found around 2210-2230 cm⁻¹, is sensitive to coordination. evitachem.comnih.gov When the cyano group's nitrogen atom binds to a metal, this band shifts to a higher frequency, a phenomenon observed in related 4-cyanopyridine complexes. researchgate.net

Thiourea Group (>C=S): Coordination through the sulfur atom leads to a decrease in the double bond character of the C=S bond. This causes a shift of the >C=S vibration to a lower wavenumber and a simultaneous shift of the C-N vibration to a higher wavenumber. researchgate.net

Pyridine Ring: Vibrations associated with the pyridine ring are also affected by coordination. Shifts in the C-H and C-N ring vibrations can confirm the involvement of the pyridine nitrogen in binding. researchgate.net

Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR spectroscopy in solution provides clear evidence of complex formation.

¹H NMR: Upon coordination of the pyridine nitrogen to a metal center, the signals corresponding to the protons on the pyridine ring experience a downfield shift due to the withdrawal of electron density. researchgate.netnih.gov The N-H protons of the thiourea moiety are also sensitive to the chemical environment and will show shifts upon complexation. researchgate.netnih.gov

¹³C NMR: A notable upfield shift in the resonance of the >C=S carbon atom is a strong indicator of sulfur coordination to a metal ion, as seen in palladium(II) thiourea complexes. researchgate.net

UV-Visible Spectroscopy: The electronic spectra of the complexes provide information on the electronic transitions and coordination geometry. The free ligand is expected to show absorption bands corresponding to π→π* and n→π* transitions within the pyridine ring and thiourea moiety. nih.govnih.gov Upon complexation, these bands may shift (either bathochromically or hypsochromically), and new bands may appear in the visible region due to d-d transitions of the metal ion or ligand-to-metal charge transfer (LMCT) transitions. nih.gov

Magnetic Susceptibility and Electrochemical Studies (Cyclic Voltammetry)

Magnetic Susceptibility: When this compound bridges paramagnetic metal ions, magnetic exchange interactions can occur between the metal centers. Studies on analogous 1-D chains bridged by cyano-containing ligands have shown that such systems often exhibit weak antiferromagnetic coupling. nih.govsemanticscholar.org This behavior is characterized by measuring the magnetic susceptibility as a function of temperature. The data is often fitted to the Curie-Weiss law, where a negative Weiss constant (θ) is indicative of antiferromagnetic interactions. nih.govsemanticscholar.org

Table 2: Example Magnetic Data for Cyano-Bridged 1-D Metal Complexes

| Complex | Weiss Constant (θ) (K) | Magnetic Behavior | Reference |

|---|---|---|---|

| [NiL1][Ni(CN)₄] | -1.85 | Weak Antiferromagnetic | nih.govsemanticscholar.org |

| [CuL1][Ni(CN)₄] | -2.21 | Weak Antiferromagnetic | nih.govsemanticscholar.org |

| [NiL2][Ni(CN)₄]·2H₂O | -1.79 | Weak Antiferromagnetic | nih.govsemanticscholar.org |

L1 = 1,8-dimethyl-1,3,6,8,10,13-hexaazacyclotetradecane; L2 = 1,8-dipropyl-1,3,6,8,10,13-hexaazacyclotetradecane. This data illustrates the type of magnetic behavior that could be expected.

Electrochemical Studies (Cyclic Voltammetry): Cyclic voltammetry is a key technique for investigating the redox properties of metal complexes. Such studies on complexes of this compound would provide valuable information on the stability of different oxidation states of the coordinated metal ion and the influence of the ligand on its redox potential. This area remains a subject for future research, as specific cyclic voltammetry data for complexes of this ligand are not widely reported.

Applications in Coordination Polymers and Metal-Organic Frameworks

The multidentate and bridging capabilities of this compound make it a highly promising building block for the construction of coordination polymers (CPs) and metal-organic frameworks (MOFs). rsc.org The ability of the ligand to act as a linear linker, for instance by using the pyridine and cyano nitrogens, can lead to the formation of one-dimensional (1-D) chains. researchgate.net

These 1-D chains can serve as secondary building units that can be further connected into two-dimensional (2-D) layers or three-dimensional (3-D) frameworks. This cross-linking can be achieved by introducing other ligands or by utilizing the thiourea sulfur atom to bind to adjacent chains. The choice of metal ion and reaction conditions, such as the solvent and the presence of specific anions, plays a crucial role in directing the final architecture of the polymer. rsc.org The resulting materials could have potential applications in areas such as catalysis, gas storage, and magnetism, driven by the properties of both the metal centers and the functional organic linker. semanticscholar.org

Table 3: Compound Names Mentioned in the Article

| Compound Name |

|---|

| This compound |

| 4-cyanopyridine |

| Palladium(II) |

| Silver(I) |

| Copper(II) |

Supramolecular Chemistry and Non Covalent Interactions of N Cyano N Pyridin 4 Ylthiourea

Hydrogen Bonding Patterns

Hydrogen bonds are the principal interactions directing the assembly of N-Cyano-N'-pyridin-4-ylthiourea molecules in the solid state. The interplay between the various donor and acceptor groups leads to the formation of robust and predictable patterns.

The thiourea (B124793) moiety is a potent hydrogen bond donor and is fundamental to the formation of supramolecular structures. In many thiourea derivatives, the N-H groups readily engage in hydrogen bonding with the sulfur atom of an adjacent molecule. This interaction is a common feature in the crystal packing of thiourea-containing compounds, often leading to the formation of dimeric structures or extended chains. buu.ac.thwashington.edu The N-H···S hydrogen bond is a key interaction that contributes to the stability of the crystal lattice.

The nitrogen atom of the pyridyl ring is a strong hydrogen bond acceptor. The N-H groups of the thiourea moiety can form intermolecular N-H···N hydrogen bonds with the pyridyl nitrogen of a neighboring molecule. buu.ac.th This interaction is often observed in the crystal structures of pyridine-containing thioureas and contributes to the formation of dimeric or polymeric assemblies. buu.ac.th

Furthermore, the electron-rich π-system of the pyridine (B92270) ring can act as an acceptor for hydrogen bonds from N-H donors, leading to N-H···π interactions. These interactions, along with other hydrogen bonds, stabilize the crystal packing. nih.gov

Aromatic Interactions (π-π Stacking, C-H···π)

Aromatic interactions, including π-π stacking and C-H···π interactions, are significant forces in the crystal engineering of compounds containing aromatic rings. The pyridine ring in this compound can participate in π-π stacking interactions, where the aromatic rings of adjacent molecules arrange in a parallel or offset fashion. nih.gov These interactions are crucial for stabilizing the crystal structure and can influence the electronic and optical properties of the material. nih.govnih.gov

C-H···π interactions, where a C-H bond points towards the face of an aromatic ring, also contribute to the stability of the crystal packing. researchgate.net These weak interactions, in concert with stronger hydrogen bonds, create a complex network of non-covalent forces that define the supramolecular architecture.

The following table summarizes the key aromatic interactions observed in related structures:

| Interaction Type | Description | Significance |

| π-π Stacking | Parallel or offset arrangement of pyridine rings between adjacent molecules. | Stabilizes the crystal lattice and can influence optoelectronic properties. nih.govnih.gov |

| C-H···π | A C-H bond directs towards the electron-rich face of a pyridine ring. | Contributes to the overall stability of the crystal packing. researchgate.net |

Self-Assembly Phenomena and Crystal Engineering

The diverse array of non-covalent interactions available to this compound makes it a versatile building block for crystal engineering. By understanding and controlling these interactions, it is possible to design and synthesize crystalline materials with specific structures and properties. The self-assembly of this molecule is driven by the formation of a robust network of hydrogen bonds and aromatic interactions. buu.ac.th

The thiourea functionality is a powerful tool in crystal engineering due to its ability to form diverse and predictable hydrogen-bonded networks. buu.ac.th The combination of the thiourea group with the pyridyl and cyano moieties allows for the construction of complex supramolecular architectures, including sheets and three-dimensional networks. nih.gov The deliberate manipulation of these interactions can lead to the formation of co-crystals with tailored properties.

Role in Molecular Recognition Systems

The hydrogen bonding and aromatic interaction capabilities of this compound make it a promising candidate for applications in molecular recognition. The thiourea group is a well-established anion recognition site, capable of binding anions through hydrogen bonding interactions. buu.ac.th The presence of the pyridyl and cyano groups provides additional sites for interaction, potentially allowing for the selective recognition of specific guest molecules.

The design of molecular receptors often relies on creating a cavity or binding pocket with a specific arrangement of functional groups that are complementary to the target guest. The self-assembly properties of this compound could be harnessed to create such pre-organized structures capable of binding to ions or neutral molecules. nih.gov

Catalytic Applications of N Cyano N Pyridin 4 Ylthiourea Organocatalysis

Thiourea (B124793) as a Brønsted Acid/Base Catalyst

The thiourea moiety is known to exhibit Brønsted acidity, a property that is enhanced by electron-withdrawing substituents. wikipedia.org In N-Cyano-N'-pyridin-4-ylthiourea, the cyano group would significantly increase the acidity of the N-H protons, making them more effective at protonating substrates. This enhanced acidity could enable the compound to act as a potent Brønsted acid catalyst in various organic transformations. For instance, in reactions such as the hydrocyanation of imines, the thiourea could protonate the imine nitrogen, thereby activating it towards nucleophilic attack. nih.gov

Conversely, the pyridyl nitrogen in this compound can act as a Brønsted base. This basic site could deprotonate a pronucleophile, increasing its reactivity. This dual acidic and basic nature within the same molecule classifies it as a potential bifunctional catalyst. In aqueous media, thiourea itself can act as a bifunctional hydrogen bond donor and Brønsted base. acs.org The presence of the pyridyl group in this compound would likely enhance this basic character.

Dual Activation Modes: Hydrogen Bond Donors and Brønsted Acid/Base Catalysis

A key feature of many thiourea-based organocatalysts is their ability to operate through dual activation modes, simultaneously activating both the electrophile and the nucleophile. researchgate.net this compound is structurally well-suited for such a role. The thiourea N-H groups can act as hydrogen bond donors, activating an electrophile (e.g., a carbonyl compound or an imine) by increasing its electrophilicity. acs.org Concurrently, the basic pyridyl nitrogen could deprotonate a nucleophile, enhancing its nucleophilicity.

This cooperative activation is a powerful strategy in organocatalysis. For example, in a Michael addition, the thiourea moiety could hydrogen bond to the nitro group of a nitroalkene, while the pyridyl nitrogen activates the incoming nucleophile. libretexts.org This simultaneous activation would lower the energy of the transition state and accelerate the reaction. The ability of pyridyl thioureas to have their anion binding selectivity switched by protonation further highlights their potential for complex catalytic cycles. researchgate.net

Chiral Derivatives and Enantioselective Catalysis

While this compound itself is achiral, its structure provides a scaffold for the development of chiral derivatives for enantioselective catalysis. The introduction of a chiral center, for instance, by using a chiral amine in its synthesis, could lead to a catalyst capable of inducing stereoselectivity. Chiral bifunctional thiourea catalysts are well-established in asymmetric synthesis. rsc.orgrsc.org

In a potential chiral derivative of this compound, the chiral environment created around the active sites would allow for facial discrimination of the prochiral substrates. This could lead to the formation of one enantiomer of the product in excess. The effectiveness of such a catalyst would depend on the precise positioning of the chiral element to influence the orientation of the substrates within the catalyst-substrate complex. The development of chiral thiourea catalysts has led to significant advances in enantioselective transformations, including cationic polycyclizations where cation-π interactions play a role in stereoinduction. researchgate.netacs.org

The following table presents data on the enantioselective Michael addition of various nucleophiles to nitroolefins using a chiral bifunctional thiourea catalyst, illustrating the potential for high enantioselectivity with such systems.

| Entry | Nucleophile | Nitroolefin | Yield (%) | ee (%) | Reference |

|---|---|---|---|---|---|

| 1 | Acetylacetone | trans-β-Nitrostyrene | 95 | 92 | libretexts.org |

| 2 | Diethyl malonate | trans-β-Nitrostyrene | 98 | 94 | libretexts.org |

| 3 | 1,3-Cyclohexanedione | (E)-2-(2-Nitrovinyl)furan | 99 | 90 | libretexts.org |

| 4 | Diphenyl phosphite | trans-β-Nitrostyrene | 96 | 91 | rsc.org |

Catalytic Activity in Specific Organic Transformations (e.g., Michael Addition, Diels-Alder Reactions)

Based on the reactivity of related thiourea catalysts, this compound could potentially catalyze a range of important organic transformations.

Michael Addition: The Michael addition is a classic carbon-carbon bond-forming reaction where thiourea catalysts have shown great utility. rsc.orgnih.govresearchgate.net A catalyst like this compound could activate both the Michael acceptor (e.g., an α,β-unsaturated carbonyl compound or nitroalkene) through hydrogen bonding and the Michael donor (e.g., a malonate or a ketone) through Brønsted base catalysis by the pyridyl nitrogen. Isothiourea catalysts have also been successfully employed in the enantioselective Michael addition of malonates to α,β-unsaturated aryl esters. nih.gov

Diels-Alder Reaction: The Diels-Alder reaction is a powerful tool for the synthesis of six-membered rings. mdpi.com Thiourea catalysts have been shown to promote Diels-Alder reactions, particularly those involving electron-deficient dienophiles. beilstein-journals.orgresearchgate.net The hydrogen-bonding capabilities of this compound could activate the dienophile, lowering its LUMO energy and accelerating the cycloaddition. The pyridyl group could also play a role in orienting the substrates. The synthesis of pyridines via [4+2] cycloadditions of 1-azadienes is a related area where such catalysts could be explored. rsc.org

The table below shows the results of a thiourea-catalyzed Diels-Alder reaction between a naphthoquinone monoketal dienophile and a diene, demonstrating the potential for these catalysts to facilitate cycloadditions.

| Entry | Catalyst | Solvent | Yield (%) | exo:endo ratio | Reference |

|---|---|---|---|---|---|

| 1 | None | Toluene | 45 | 1:1.5 | beilstein-journals.org |

| 2 | Schreiner's Thiourea | Toluene | 63 | >95:5 | beilstein-journals.org |

| 3 | Jacobsen's Thiourea | Toluene | 55 | >95:5 | beilstein-journals.org |

Mechanistic Insights into Catalytic Cycles

The catalytic cycle for a reaction catalyzed by this compound would likely involve the formation of a ternary complex between the catalyst, the electrophile, and the nucleophile. The thiourea N-H groups would engage in hydrogen bonding with the electrophile, while the pyridyl nitrogen would interact with the nucleophile.

For a Michael addition, for example, the cycle would begin with the activation of both substrates. The reaction would then proceed through a transition state where the catalyst holds both reactants in close proximity and in the correct orientation for reaction. After the bond-forming step, the product would be released, and the catalyst would be regenerated. libretexts.org

In enantioselective reactions with a chiral derivative, the diastereomeric transition states leading to the two enantiomers of the product would have different energies due to the chiral environment of the catalyst. The preferred reaction pathway would be the one with the lower energy transition state, leading to the observed enantiomeric excess. Mechanistic studies on similar systems have shown that the thiourea catalyst can stabilize every intermediate and transition state in the reaction pathway. acs.org The mechanism can also involve anion-binding, where the thiourea stabilizes an anionic intermediate. nih.govnih.govacs.org

Future Research Directions and Perspectives for N Cyano N Pyridin 4 Ylthiourea

Exploration of Novel Synthetic Pathways

The development of new, efficient, and sustainable synthetic methods for N-Cyano-N'-pyridin-4-ylthiourea and its derivatives is a primary area for future investigation. While traditional synthetic routes exist, researchers are increasingly focusing on greener alternatives. This includes the exploration of microwave-assisted synthesis, solvent-free reaction conditions, and the use of renewable starting materials to minimize environmental impact and improve reaction efficiency. nih.gov The goal is to develop protocols that are not only environmentally benign but also offer higher yields, reduced reaction times, and easier purification processes.

| Synthetic Approach | Potential Advantages | Research Focus |

| Microwave-Assisted Synthesis | Rapid heating, shorter reaction times, often higher yields. nih.gov | Optimization of reaction parameters (temperature, time, power) for this compound synthesis. |

| Solvent-Free Reactions | Reduced waste, lower environmental impact, potential for simplified work-up. nih.gov | Investigation of solid-state reactions or reactions using minimal solvent. |

| Renewable Feedstocks | Increased sustainability, reduced reliance on petrochemicals. nih.gov | Identifying and utilizing bio-based precursors for the synthesis of the pyridine (B92270) or thiourea (B124793) moieties. |

Advanced Structural and Spectroscopic Characterization Techniques

A deeper understanding of the structural and electronic properties of this compound is crucial for its application. While techniques like FT-IR, UV-Vis, and NMR spectroscopy are routinely used, future research will benefit from the application of more advanced characterization methods. rsc.orgresearchgate.net Single-crystal X-ray diffraction, for instance, can provide precise information about bond lengths, bond angles, and crystal packing, which are essential for understanding intermolecular interactions. rsc.org

Furthermore, a combined experimental and theoretical approach to spectroscopic analysis can offer deeper insights. researchgate.net Theoretical calculations can help in the accurate assignment of spectroscopic signals and in understanding the electronic transitions observed in UV-Vis spectra. researchgate.net

High-Level Computational Modeling and Predictive Studies

Computational chemistry offers a powerful tool for predicting the properties and reactivity of this compound. Density Functional Theory (DFT) calculations can be employed to understand its electronic structure, molecular orbitals, and potential binding affinities with other molecules. rsc.org Time-Dependent DFT (TD-DFT) can be used to simulate UV-Vis spectra, providing a theoretical basis for experimental observations. researchgate.net

Future computational studies could focus on:

Reaction Mechanisms: Elucidating the step-by-step mechanisms of reactions involving this compound.

Predictive Modeling: Developing models to predict the properties of new derivatives with tailored functionalities.

Interaction Studies: Simulating the interactions of this compound with biological targets or material surfaces.

| Computational Method | Application in this compound Research |

| Density Functional Theory (DFT) | Calculation of electronic structure, geometry optimization, and vibrational frequencies. rsc.orgresearchgate.net |

| Time-Dependent DFT (TD-DFT) | Simulation of electronic absorption spectra (UV-Vis). researchgate.net |

| Gauge-Including Atomic Orbital (GIAO) | Prediction of NMR chemical shifts. researchgate.net |

Design of this compound-Based Materials with Tailored Properties

The unique structure of this compound makes it an attractive building block for the design of novel materials. The presence of hydrogen bond donors and acceptors, along with the aromatic pyridine ring, allows for the formation of well-defined supramolecular architectures. Future research will likely focus on creating materials with specific optical, electronic, or catalytic properties. This could involve incorporating the molecule into metal-organic frameworks (MOFs), polymers, or as a component in cyano-bridged metal complexes. dergipark.org.tr The goal is to tailor the material's properties by modifying the chemical structure of the this compound ligand.

Expanding the Scope of Catalytic Transformations

The catalytic potential of this compound and its metal complexes is an area ripe for exploration. The nitrogen and sulfur atoms in the thiourea moiety, as well as the nitrogen in the pyridine ring, can act as coordination sites for metal ions, potentially leading to catalytically active species. Future research could investigate the use of this compound-based catalysts in a variety of organic transformations, such as cross-coupling reactions, hydrogenations, or oxidations. The aim would be to develop highly efficient and selective catalysts for important chemical processes.

Investigation into Supramolecular Assembly Control

The ability to control the self-assembly of molecules into well-defined supramolecular structures is a key goal in modern chemistry. For this compound, the interplay of hydrogen bonding, π-π stacking, and other non-covalent interactions governs its assembly in the solid state and in solution. rsc.org Future research will focus on understanding and controlling these interactions to create specific supramolecular architectures. This could involve studying the effects of solvent, temperature, and the introduction of additional functional groups on the assembly process. nih.gov The ability to control supramolecular assembly could lead to the development of responsive materials, sensors, and systems for controlled release. nih.govuni-ulm.de

| Interaction Type | Role in Supramolecular Assembly |

| Hydrogen Bonding | Directional interactions involving N-H and C=S groups. rsc.orgnih.gov |

| π-π Stacking | Interactions between pyridine rings. rsc.org |

| C-H···π Interactions | Weaker interactions contributing to crystal packing. rsc.org |

Q & A

Basic Research Questions

Q. What are the recommended synthetic routes for N-Cyano-N'-pyridin-4-ylthiourea, and how can reaction conditions be optimized?

- Methodological Answer : The synthesis typically involves multi-step reactions starting from pyridine derivatives. For example, thiourea linkages can be formed via substitution reactions using sodium amide or thiourea in solvents like DMF or DMSO under controlled temperatures (e.g., 60–80°C) . Pummerer-type reactions, as described for structurally similar N-alkylpyridin-4-ones, may also be adapted by introducing cyanamide groups under acidic or basic conditions .

- Optimization Strategies :

- Monitor reaction progress using TLC and confirm product purity via -NMR and -NMR spectroscopy .

- Adjust solvent polarity (e.g., switching from DMF to acetonitrile) to improve yield in cyclization steps.

Q. How should researchers characterize the structural stability of this compound under varying experimental conditions?

- Methodological Answer : Stability studies should assess:

-

Thermal Stability : Thermogravimetric analysis (TGA) to determine decomposition temperatures.

-

pH Sensitivity : Test solubility and structural integrity in buffers ranging from pH 0.6 to 7.5, as demonstrated in analogous thiourea derivatives .

-

Light Sensitivity : Store samples in amber vials at 2–8°C under inert atmosphere to prevent photodegradation, as recommended for related guanidine compounds .

Condition Stability Outcome Reference 4°C, dark Stable for >6 months pH < 3 Rapid hydrolysis